molecular formula C6H6LiNO2S B13112717 Lithium2-methylpyridine-4-sulfinate

Lithium2-methylpyridine-4-sulfinate

Cat. No.: B13112717
M. Wt: 163.2 g/mol
InChI Key: IIRMXRQXTRZVLT-UHFFFAOYSA-M
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Description

Lithium2-methylpyridine-4-sulfinate is an organolithium compound that features a lithium ion coordinated to a 2-methylpyridine-4-sulfinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium2-methylpyridine-4-sulfinate typically involves the reaction of 2-methylpyridine-4-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Lithium2-methylpyridine-4-sulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium2-methylpyridine-4-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium2-methylpyridine-4-sulfinate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The lithium ion can stabilize negative charges, facilitating various chemical transformations. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Lithium2-methylpyridine-3-sulfinate
  • Lithium2-methylpyridine-5-sulfinate
  • Lithium2-ethylpyridine-4-sulfinate

Uniqueness

Lithium2-methylpyridine-4-sulfinate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. The position of the methyl and sulfinate groups influences its electronic properties and reactivity patterns .

Properties

Molecular Formula

C6H6LiNO2S

Molecular Weight

163.2 g/mol

IUPAC Name

lithium;2-methylpyridine-4-sulfinate

InChI

InChI=1S/C6H7NO2S.Li/c1-5-4-6(10(8)9)2-3-7-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

IIRMXRQXTRZVLT-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=NC=CC(=C1)S(=O)[O-]

Origin of Product

United States

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